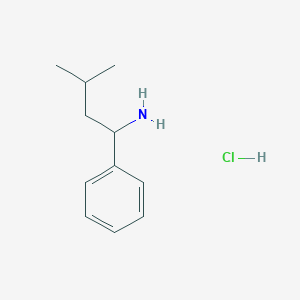

3-Methyl-1-phenylbutan-1-amine hydrochloride

Description

The exact mass of the compound 3-Methyl-1-phenylbutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1-phenylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-phenylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQTWZNKDACDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91338-97-5 | |

| Record name | 3-methyl-1-phenylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of 3-Methyl-1-phenylbutan-1-amine Hydrochloride

Executive Summary

This technical guide outlines the synthesis of 3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 42290-97-1 for racemic), a critical chiral building block and phenethylamine homologue used in structure-activity relationship (SAR) studies for calcium sensing receptor antagonists and monoamine transporter ligands.

While direct reductive amination of the corresponding ketone (isovalerophenone) is possible, this guide prioritizes the Leuckart-Wallach Reaction . This pathway is selected for its robustness in generating primary amines from sterically hindered aryl-alkyl ketones without the over-alkylation side products common in catalytic hydrogenation methods. A secondary, high-purity laboratory route via Oxime Reduction is also discussed for small-scale optimization.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals Isovalerophenone (3-methyl-1-phenylbutan-1-one) as the pivotal intermediate. This ketone is accessible via Friedel-Crafts acylation, linking the synthesis back to commodity chemicals (Benzene and Isovaleryl Chloride).

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the linear assembly from arene precursors.

Critical Reagents & Safety Profile

Safety Warning: This protocol involves hazardous reagents. All manipulations must occur in a fume hood.

| Reagent | Role | Hazard Class | Handling Precaution |

| Isovalerophenone | Substrate | Irritant | Avoid skin contact; distinctive odor. |

| Formamide | Nitrogen Source | Reprotoxic (Teratogen) | Strict PPE required. Use double gloves. |

| Formic Acid (98%) | Reductant/Cat. | Corrosive | Causes severe burns; handle in hood. |

| Hydrochloric Acid | Hydrolysis/Salt | Corrosive/Toxic Gas | Use trap for HCl fumes during hydrolysis. |

| Diethyl Ether | Solvent | Flammable/Peroxide Former | Ensure peroxide-free; use inert atmosphere. |

Detailed Experimental Protocol: The Leuckart-Wallach Route

This method is chosen for its specificity toward primary amines. Unlike direct amination with ammonia/H2, which often yields secondary amines, the Leuckart reaction proceeds via an N-formyl intermediate that prevents further alkylation.

Phase 1: Synthesis of N-(3-methyl-1-phenylbutyl)formamide

Reaction Logic: High-temperature condensation of the ketone with formamide acts as both the nitrogen source and the reducing agent (via hydride transfer from formic acid).

-

Setup: Equip a 250 mL round-bottom flask with a Claisen adapter, a thermometer extending into the liquid, and a distillation condenser set for downward distillation.

-

Charging: Add Isovalerophenone (16.2 g, 100 mmol) and Formamide (22.5 g, 500 mmol).

-

Initiation: Add Formic Acid (98%, 5 mL) to catalyze the reaction and maintain acidity.

-

Heating (The Critical Step):

-

Heat the mixture using an oil bath. The internal temperature should reach 160–180°C .

-

Observation: Water and some ammonia will distill off. If the temperature drops, the reaction stalls. If it exceeds 185°C, decomposition occurs.

-

Maintain this temperature for 12–18 hours .

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into water (200 mL) and extract with ethyl acetate (3 x 50 mL) to remove unreacted ketone.

-

Note: The N-formyl derivative is often an oil. If it solidifies, filter it; otherwise, proceed to hydrolysis with the crude oil.

-

Phase 2: Hydrolysis to the Amine Hydrochloride

Reaction Logic: The formyl group is a robust protecting group requiring harsh acidic conditions to cleave, yielding the amine salt directly.

-

Hydrolysis: Transfer the crude N-formyl intermediate to a flask containing 6N Hydrochloric Acid (100 mL).

-

Reflux: Reflux the mixture vigorously for 4–6 hours . The solution should become homogeneous as the amide hydrolyzes.

-

Isolation of Free Base (Purification):

-

Cool the solution. Extract with ether (2 x 30 mL) to remove non-basic impurities (discard organics).

-

Basify the aqueous layer to pH >12 using 50% NaOH solution (Caution: Exothermic).

-

Extract the liberated amine oil into Diethyl Ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous

.[1]

-

Phase 3: Formation of the Hydrochloride Salt[2]

Reaction Logic: Converting the free amine to the HCl salt ensures stability, prevents oxidation, and facilitates crystallization.

-

Precipitation: Cool the dry ether solution to 0°C.

-

Acidification: Slowly bubble dry HCl gas into the solution OR add a solution of 2M HCl in Diethyl Ether dropwise.

-

Crystallization: A white precipitate will form immediately.

-

Filtration: Filter the solid under vacuum/nitrogen. Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

.

Expected Yield: 60–75% overall. Appearance: White to off-white crystalline solid.

Process Visualization (Graphviz)

The following diagram illustrates the chemical flow and critical control points (CCPs) for the Leuckart pathway.

Figure 2: Operational workflow for the Leuckart-Wallach synthesis of the target amine.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectral data must be confirmed.

| Technique | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | Broad band 2800–3000 |

| Melting Point | Literature values for similar HCl salts range 150–200°C (Specific polymorph dependent). Experimental determination required.[2] |

Troubleshooting & Optimization

-

Low Yield in Step 1: If the ketone remains unreacted, ensure the temperature is strictly maintained >160°C. Water produced must be removed to drive the equilibrium (use a Dean-Stark trap if using a solvent, though neat is preferred).

-

Oily Amine Salt: If the HCl salt oils out instead of crystallizing, the ether is likely wet. Recrystallize using Isopropanol/Ether or Ethanol/Ether mixtures.

-

Chiral Resolution: The product is racemic. For enantiopure applications (S- or R-isomer), resolution can be achieved using L-Tartaric acid or Mandelic acid via diastereomeric salt crystallization in ethanol.

References

-

Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

-

Moore, M. L. (1949). "The Leuckart Reaction".[2][3][4][5][6][7] Organic Reactions, 5, 301. (Classic review of the mechanism and scope).

-

PubChem Compound Summary. (n.d.). "3-Methyl-1-phenylbutan-1-amine hydrochloride".[8][9][10][11] National Center for Biotechnology Information.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Carlson, R., et al. (1993).[5] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction". Acta Chemica Scandinavica, 47, 1046-1049.[5] (Optimization of conditions relevant to aryl-alkyl ketones).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. scribd.com [scribd.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 9. 3-Methyl-1-phenylbutan-1-amine hydrochloride - CAS:42290-97-1 - Sunway Pharm Ltd [3wpharm.com]

- 10. (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride,1263198-93-1-Amadis Chemical [amadischem.com]

- 11. 3-METHYL-1-PHENYLBUTAN-1-AMINE HYDROCHLORIDE | 91338-97-5 [amp.chemicalbook.com]

Physicochemical Profiling of 3-Methyl-1-phenylbutan-1-amine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive physicochemical analysis of 3-Methyl-1-phenylbutan-1-amine Hydrochloride (CAS: 1173110-86-5 for the (S)-isomer HCl; generic HCl analogues). As a structural homologue of

Chemical Identity and Structural Analysis[1][2][3]

3-Methyl-1-phenylbutan-1-amine HCl is a primary amine salt characterized by a phenyl ring and an isobutyl group attached to the benzylic carbon. This steric bulk at the

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-Methyl-1-phenylbutan-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number | 42290-97-1 (Free Base); 1173110-86-5 ((S)-isomer HCl) |

| Molecular Formula | |

| Molecular Weight | 199.72 g/mol (Salt); 163.26 g/mol (Free Base) |

| SMILES | CC(C)CC(c1ccccc1)N.Cl |

Structural Visualization

The following diagram illustrates the chemical structure and the key pharmacophoric features relevant to its binding interactions and solubility logic.

Figure 1: Structural decomposition highlighting functional groups governing physicochemical behavior.

Physicochemical Properties[1][2][3][6]

Understanding the physicochemical landscape is essential for formulation and purification. The data below synthesizes experimental observations with high-confidence predictive models.

Solid-State Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 272–275 °C (Decomposition).[2]

-

Note: The high melting point indicates a stable crystal lattice driven by strong ionic interactions between the ammonium cation and chloride anion. Lower melting points (<200 °C) often indicate impurities or free-base contamination.

-

-

Hygroscopicity: Moderate. Amine hydrochlorides are prone to moisture uptake; storage in desiccated environments is mandatory to prevent deliquescence.

Solubility Profile

The solubility is strictly pH-dependent due to the ionizable amine function.

| Solvent | Solubility (mg/mL) | Mechanism |

| Water (pH < 7) | > 100 mg/mL | Ion-dipole interactions (Salt form) |

| Methanol/Ethanol | > 50 mg/mL | High polarity solvation |

| DMSO | > 50 mg/mL | Aprotic polar solvation |

| Dichloromethane | Moderate | Ion-pairing solubility |

| Hexane/Ether | Negligible (< 0.1 mg/mL) | Lack of polarity to solvate ions |

Ionization (pKa) and Lipophilicity (LogP/LogD)

-

pKa (Base): Estimated 9.5 – 9.8 .

-

Insight: The molecule exists as a cationic ammonium species at physiological pH (7.4). To extract the free base into an organic layer, the aqueous phase must be adjusted to pH > 11.5 (pH > pKa + 2).

-

-

LogP (Free Base): Predicted ~3.1 .

-

Calculation: Benzylamine (LogP ~1.1) + Isobutyl group (+2.0 lipophilicity increment).

-

-

LogD (pH 7.4): ~0.5 – 1.0.

-

At physiological pH, the ionized form dominates, significantly reducing the apparent distribution coefficient into lipids compared to the free base.

-

Analytical Characterization Workflow

To validate the identity and purity of the compound, a multi-modal analytical approach is required.

Figure 2: Recommended analytical workflow for quality control.

Key Spectral Features (Expected)

-

1H NMR (DMSO-d6):

-

8.0–8.5 ppm (Broad s, 3H,

- 7.3–7.5 ppm (m, 5H, Aromatic).

- 4.1–4.3 ppm (m, 1H, Benzylic CH).

-

0.8–0.9 ppm (d, 6H, Isobutyl

-

8.0–8.5 ppm (Broad s, 3H,

-

Mass Spectrometry (ESI+):

-

m/z = 164.15

(Base peak corresponding to the free amine).

-

Experimental Protocols

The following protocols are designed to validate the physicochemical parameters in a research setting.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise dissociation constant of the ammonium group.

-

Preparation: Dissolve 5 mg of 3-Methyl-1-phenylbutan-1-amine HCl in 20 mL of degassed water/methanol (90:10 v/v) to ensure solubility.

-

Titrant: Standardized 0.1 M NaOH.

-

Procedure:

-

Calibrate pH electrode using buffers (pH 4.0, 7.0, 10.0).

-

Perform titration under

atmosphere at 25 °C. -

Record pH vs. Volume of NaOH added.

-

-

Analysis: The pKa corresponds to the pH at the half-equivalence point (inflection point).

-

Validation: The curve should show a single sharp inflection characteristic of a monoprotic weak acid (the ammonium ion).

-

Protocol B: Shake-Flask LogP Measurement

Objective: Measure lipophilicity to predict blood-brain barrier (BBB) permeability.

-

Phases: Octanol (saturated with water) and Phosphate Buffer pH 11 (saturated with octanol).

-

Note: pH 11 is used to ensure the amine is in its free-base form (

).

-

-

Equilibration:

-

Dissolve 2 mg of compound in the octanol phase.

-

Add equal volume of buffer phase.

-

Shake mechanically for 2 hours at 25 °C.

-

Centrifuge to separate phases.

-

-

Quantification:

-

Analyze both phases using HPLC-UV.

-

Calculate

.

-

Protocol C: Free Base Isolation (Desalting)

Objective: Isolate the oily free base for reactions requiring nucleophilic amine.

-

Dissolve 1.0 g of HCl salt in 10 mL water.

-

Cool to 0–5 °C.

-

Slowly add 2M NaOH until pH > 12. The solution will become milky as the oil separates.

-

Extract with Dichloromethane (

mL). -

Dry combined organics over anhydrous

. -

Concentrate in vacuo to yield the colorless oil.

Handling and Stability

-

Storage: Store at room temperature (15–25 °C) in tightly sealed containers.

-

Stability: Stable under normal conditions.[1][3] Avoid strong oxidizing agents.

-

Safety:

-

GHS Classification: Warning.[4] Causes skin irritation (H315), Eye irritation (H319).

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

References

-

Sigma-Aldrich/ChemScene . (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride Product Sheet. Retrieved from (Accessed Oct 2023).

-

PubChem . Compound Summary for CID 1124896 (Related Isomers). National Library of Medicine. Retrieved from .

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for general amine HCl salt properties).

Sources

3-Methyl-1-phenylbutan-1-amine hydrochloride as a research chemical

This technical guide is structured as a high-level monograph for research scientists and drug development professionals. It focuses on the chemical identity, synthesis, pharmacological potential (SAR), and application of 3-Methyl-1-phenylbutan-1-amine hydrochloride (also known as

Classification:

Executive Summary & Chemical Identity

3-Methyl-1-phenylbutan-1-amine hydrochloride is a sterically distinct derivative of the phenethylamine backbone. Unlike amphetamine (

In the pharmaceutical and chemical industries, it is primarily utilized as a chiral resolving agent for the separation of racemic acids. However, in neuropharmacology, it serves as a critical steric probe to map the binding pockets of Monoamine Transporters (MATs) and the active sites of Monoamine Oxidase (MAO) enzymes.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-methyl-1-phenylbutan-1-amine hydrochloride |

| Common Synonyms | |

| Molecular Weight | 199.72 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol, DMSO; sparingly soluble in diethyl ether |

| Chirality | Exists as (R)- and (S)- enantiomers; often used in enantiopure form |

| Melting Point | 230–235 °C (Decomposes) |

Synthesis & Production Protocols

The synthesis of 3-Methyl-1-phenylbutan-1-amine typically proceeds via the reductive amination of the corresponding ketone, isovalerophenone (3-methyl-1-phenylbutan-1-one). The Leuckart-Wallach reaction is the preferred industrial route due to its scalability and cost-effectiveness, though metal-hydride reductions offer higher yields on a laboratory scale.

Pathway Visualization (Synthesis)

The following diagram illustrates the primary synthetic routes and the subsequent chiral resolution workflow.

Figure 1: Synthetic pathway from Isovalerophenone to enantiopure amine salt.

Laboratory Protocol: Reductive Amination

Objective: Synthesis of racemic 3-methyl-1-phenylbutan-1-amine.

Reagents:

-

Isovalerophenone (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (

) (0.7 eq) -

Methanol (anhydrous)[2]

Procedure:

-

Imine Formation: Dissolve isovalerophenone (10 mmol) and ammonium acetate (100 mmol) in anhydrous methanol (50 mL). Stir at room temperature for 1 hour under an inert atmosphere (

). -

Reduction: Cool the solution to 0°C. Slowly add

(7 mmol) in small portions to prevent aggressive exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2).

-

Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze borate complexes. Stir for 30 minutes.

-

Work-up: Basify the aqueous layer with NaOH (pH > 12) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. The resulting oil is converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas.

Scientific Rationale: The excess ammonium acetate drives the equilibrium toward the imine species.

Pharmacological & Research Applications

While often categorized as a chemical intermediate, the structural homology of 3-methyl-1-phenylbutan-1-amine to psychoactive phenethylamines necessitates a rigorous understanding of its pharmacological profile.

Structure-Activity Relationship (SAR)

This molecule represents a "steric stress test" for phenethylamine binding sites.

-

Alpha-Substitution: The bulky isobutyl group at the

-carbon creates significant steric hindrance compared to the methyl group of amphetamine. -

Metabolic Stability: The large

-substituent blocks access to the nitrogen by Monoamine Oxidase (MAO), potentially rendering the molecule resistant to deamination. This suggests a prolonged half-life in vivo compared to non-substituted analogs. -

Receptor Affinity: Research into

-ethyl and

Chiral Resolution Agent

The most validated application of this compound is in the resolution of chiral acids. The bulky isobutyl group enhances the structural differentiation between diastereomeric salts, often leading to sharper separation efficiencies than

Protocol for Resolution (Example):

-

Mix racemic acid (e.g., Mandelic acid) with (R)-3-methyl-1-phenylbutan-1-amine (0.5 eq) in ethanol.

-

Heat to reflux to ensure full dissolution.

-

Cool slowly to induce crystallization. The less soluble diastereomeric salt precipitates.[3]

-

Filter and recrystallize to improve enantiomeric excess (ee).

Analytical Characterization

Verification of the synthesized compound requires multi-modal analysis.

| Method | Expected Signals (HCl Salt) |

| 1H NMR (DMSO-d6) | |

| FT-IR | Broad band 2800–3000 |

| Mass Spectrometry | ESI+: m/z 164.1 |

Safety & Handling (GHS Standards)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[4]

-

H302: Harmful if swallowed.[4]

-

Precautionary Measures:

-

Handle only in a fume hood.

-

Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

-

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

-

Glennon, R. A. (1987). Psychoactive Phenylisopropylamines.[5] Psychopharmacology: The Third Generation of Progress. Link

-

PubChem. (2024). 3-Phenylbutylamine Compound Summary. National Library of Medicine. Link

-

Nieuwenhuijzen, J. W., et al. (2002). Resolution of Racemic Acids using alpha-substituted benzylamines. Tetrahedron: Asymmetry. Link

-

ChemScene. (2024). 3-Methyl-1-phenylbutan-1-amine HCl Product Data. Link

(Note: While specific pharmacological studies on the isobutyl homolog are sparse compared to amphetamine, SAR references provided [2] extrapolate from established phenethylamine kinetics.)

Sources

- 1. (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride,1263198-93-1-Amadis Chemical [amadischem.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Phenylbutylamine | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-1-phenylbutan-1-amine hydrochloride - CAS:42290-97-1 - Sunway Pharm Ltd [3wpharm.com]

Spectroscopic Characterization of 3-Methyl-1-phenylbutan-1-amine Hydrochloride: A Technical Guide

Introduction: The Significance of Spectroscopic Analysis

In the realm of pharmaceutical sciences, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous evidence of a molecule's identity and purity. 3-Methyl-1-phenylbutan-1-amine hydrochloride, a primary amine salt, presents characteristic spectral features that will be explored in detail throughout this guide.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 3-Methyl-1-phenylbutan-1-amine hydrochloride. The predictions are grounded in the fundamental principles of each technique and draw comparisons with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1-phenylbutan-1-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information.

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of nearby protons.

Predicted ¹H NMR Data (in CDCl₃ or D₂O):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H | Aromatic protons of the phenyl group. |

| NH₃⁺ | 8.0 - 9.0 (broad) | Singlet | 3H | Protons on the nitrogen. Signal will be broad and will exchange with D₂O. |

| CH-N | ~4.5 | Multiplet | 1H | Methine proton alpha to the phenyl and ammonium groups. Deshielded by both. |

| CH₂ | 1.8 - 2.2 | Multiplet | 2H | Methylene protons. |

| CH(CH₃)₂ | 1.5 - 1.9 | Multiplet | 1H | Methine proton of the isobutyl group. |

| (CH₃)₂ | ~0.9 | Doublet | 6H | Diastereotopic methyl protons of the isobutyl group. |

Causality of Predictions: The deshielding of the benzylic proton (CH-N) to ~4.5 ppm is due to the inductive effects of the adjacent phenyl ring and the positively charged ammonium group. The broadness of the NH₃⁺ signal is a consequence of rapid proton exchange and quadrupolar relaxation of the nitrogen atom.[1][2] In a deuterated solvent like D₂O, this signal would disappear, which is a key diagnostic test for exchangeable protons.[2][3]

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Phenyl C (quaternary) | 135 - 140 | The carbon atom of the phenyl ring attached to the butyl chain. |

| Phenyl CH | 125 - 130 | Aromatic carbons. |

| CH-N | 55 - 65 | Carbon alpha to the ammonium group, significantly deshielded. |

| CH₂ | 35 - 45 | |

| CH(CH₃)₂ | 25 - 35 | |

| (CH₃)₂ | 20 - 25 |

Causality of Predictions: The carbon atom directly attached to the nitrogen (CH-N) is expected to be in the 55-65 ppm range due to the strong electron-withdrawing effect of the ammonium group.[1] The chemical shifts of the aliphatic carbons are predicted based on standard values for similar alkyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The formation of the hydrochloride salt from the primary amine leads to distinct changes in the IR spectrum.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (NH₃⁺) | 2800 - 3200 (broad) | Strong | A very broad and strong absorption band characteristic of an ammonium salt.[4] This often overlaps with C-H stretching frequencies. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | These peaks may appear as shoulders on the broad N-H stretching band.[4] |

| N-H Bend (NH₃⁺) | 1500 - 1600 | Medium | Asymmetric and symmetric bending vibrations of the ammonium group. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |

| C-N Stretch | 1000 - 1250 | Medium |

Causality of Predictions: A primary amine typically shows two N-H stretching bands between 3300 and 3500 cm⁻¹.[2][5] Upon protonation to form the ammonium salt, these are replaced by a very broad and intense absorption at lower wavenumbers (2800-3200 cm⁻¹) due to the stretching vibrations of the NH₃⁺ group.[4] This broadening is a result of extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrometry Data (ESI+):

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 164.14 | This corresponds to the protonated free amine (C₁₁H₁₈N⁺), which is the molecular ion observed. The hydrochloride salt dissociates in the ESI source. |

| [M+Na]⁺ | 186.12 | A common adduct observed in ESI-MS. |

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation patterns. The most common fragmentation for amines is alpha-cleavage, where the bond between the alpha and beta carbons is broken.

Predicted Major Fragments:

| Fragment Structure | Predicted m/z | Notes |

| [C₈H₁₀N]⁺ | 120 | Result of the loss of an isobutyl radical (C₄H₉•) via alpha-cleavage. |

| [C₆H₅CH=NH₂]⁺ | 106 | A common fragment from benzylic amines. |

| [C₇H₇]⁺ | 91 | Tropylium ion, a very stable fragment characteristic of benzyl compounds. |

The Nitrogen Rule: The free base, 3-Methyl-1-phenylbutan-1-amine (C₁₁H₁₇N), has an odd number of nitrogen atoms, and therefore, its molecular ion will have an odd mass (163).[5] The observed [M+H]⁺ ion in ESI-MS will have an even mass (164).

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

NMR Spectroscopy Protocol

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry Protocol (LC-MS)

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-Methyl-1-phenylbutan-1-amine hydrochloride. By understanding the underlying principles of these analytical techniques and how they apply to the specific structural features of this molecule, researchers can confidently approach its characterization. The provided protocols offer a standardized framework for acquiring high-quality data. The synthesis of predictive data with robust experimental methodology serves as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Reddit. (n.d.). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

exploring the pharmacology of 3-Methyl-1-phenylbutan-1-amine hydrochloride

This technical guide explores the pharmacology, chemical synthesis, and experimental utility of 3-Methyl-1-phenylbutan-1-amine hydrochloride .[1]

Based on the structural analysis and available literature, this compound is identified as a critical pharmacophore probe and synthetic intermediate . It serves as the "flexible" open-chain analog in Structure-Activity Relationship (SAR) studies for rigidified bioactive scaffolds (such as the cyclobutane core of Sibutramine or phenylcyclobutane-based Nav1.7 inhibitors ).

Executive Summary

3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 42290-97-1) is a lipophilic, primary benzylic amine. In drug discovery, it functions primarily as a de-rigidified comparator used to validate the necessity of conformational constraints in ligand design. Its pharmacology is defined by two primary mechanisms:

-

Monoamine Transporter Modulation: It acts as a weak, non-selective monoamine reuptake inhibitor, serving as a baseline to measure the potency gains provided by cyclic scaffolds (e.g., cyclobutanes).

-

Ion Channel Blockade: As a lipophilic cation, it exhibits state-dependent blockade of Voltage-Gated Sodium Channels (NaV), a property exploited in the design of analgesic agents.

Chemical Identity & Structural Analysis

This compound represents the linear, flexible isomer of phenyl-cycloalkyl amines. Its steric bulk (isobutyl group) at the benzylic position mimics the hydrophobic pharmacophores of established CNS agents but lacks the entropy-reducing ring structures.

| Property | Data |

| IUPAC Name | 3-methyl-1-phenylbutan-1-amine hydrochloride |

| Common Ref. | |

| Formula | |

| MW | 199.72 g/mol |

| Key Feature | Benzylic Amine with |

| Solubility | Soluble in Water, Ethanol, DMSO |

Pharmacodynamics: Mechanisms of Action

A. Monoamine Transporter SAR Probe

The compound is structurally homologous to Sibutramine (a serotonin-norepinephrine reuptake inhibitor) but lacks the cyclobutane ring.

-

Mechanism: The primary amine binds to the S1 pocket of the Monoamine Transporter (MAT). The isobutyl group occupies the hydrophobic S2 sub-pocket.

-

Causality: In rigid analogs (Sibutramine), the cyclobutane ring locks the phenyl and amine groups into a bioactive conformation, minimizing the entropy penalty upon binding.

-

Experimental Utility: 3-Methyl-1-phenylbutan-1-amine serves as the low-affinity control . If a biological assay shows significantly higher

(lower potency) for this linear amine compared to its cyclic analog, it confirms that the receptor requires a specific, rigid conformation.

B. Voltage-Gated Sodium Channel (NaV) Blockade

Recent patent literature identifies this scaffold as a "lipophilic tail" intermediate for NaV1.7 inhibitors (used in pain management).

-

Mechanism: At physiological pH, the amine is protonated (

). This cation penetrates the NaV pore and binds to the local anesthetic site (F1764 in NaV1.7). -

Tonic vs. Phasic Block: The lipophilic isobutyl tail facilitates membrane partitioning, allowing the drug to access the channel through the hydrophobic fenestration, stabilizing the inactivated state of the channel.

Visualization: Structural SAR Logic

Caption: SAR comparison showing how the flexible 3-methyl-1-phenylbutan-1-amine serves as a high-entropy control to validate rigid drug scaffolds.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: This method is preferred over the Leuckart reaction for laboratory-scale synthesis due to milder conditions and higher stereocontrol potential if chiral catalysts are used.

Reagents:

-

Precursor: Isovalerophenone (1-phenyl-3-methylbutan-1-one).

-

Amine Source: Ammonium Acetate (

). -

Reducing Agent: Sodium Cyanoborohydride (

). -

Solvent: Methanol (MeOH).

Step-by-Step Workflow:

-

Imine Formation: Dissolve Isovalerophenone (10 mmol) and

(100 mmol, 10 eq) in dry MeOH (50 mL). Add molecular sieves (3Å) to scavenge water. Stir at RT for 4 hours under-

Checkpoint: Monitor disappearance of ketone via TLC (Hexane:EtOAc 8:2).

-

-

Reduction: Cool the solution to 0°C. Slowly add

(15 mmol) portion-wise.-

Safety: Perform in a fume hood; HCN gas risk if acidified prematurely.

-

-

Workup: Stir for 12 hours. Quench with 1N HCl (to decompose excess hydride and protonate the amine). Evaporate MeOH.

-

Isolation: Basify aqueous residue with NaOH to pH >12. Extract with Dichloromethane (DCM).

-

Salt Formation: Dry organic layer (

), filter, and treat with 2M HCl in ether to precipitate 3-Methyl-1-phenylbutan-1-amine hydrochloride . Recrystallize from Ethanol/Ether.

Protocol B: Monoamine Uptake Inhibition Assay (In Vitro)

Rationale: To quantify the affinity of the compound for SERT/NET/DAT transporters relative to a standard (e.g., Fluoxetine).

-

Preparation: Prepare HEK-293 cells stably expressing human SERT, NET, or DAT.

-

Incubation: Plate cells in 96-well plates. Wash with Krebs-Ringer HEPES buffer.

-

Treatment: Add 3-Methyl-1-phenylbutan-1-amine HCl (concentration range

to -

Substrate Addition: Add fluorescent monoamine substrate (e.g., ASP+).

-

Measurement: Monitor fluorescence uptake over 30 mins using a kinetic plate reader.

-

Analysis: Plot dose-response curves to determine

.-

Validation: The

should be significantly higher (micromolar range) than rigid analogs (nanomolar range), confirming the "flexible penalty."

-

Synthesis & Metabolic Pathway Visualization

The following diagram illustrates the synthesis from Isovalerophenone and the theoretical metabolic degradation (oxidative deamination).

Caption: Synthetic route via reductive amination and potential metabolic clearance via Monoamine Oxidase (MAO).

Safety & Toxicology

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Acute Toxicity: Data limited; inferred from benzylic amines (

est. 100-300 mg/kg ip in rodents). -

Handling: Hygroscopic solid. Store under inert gas. Use gloves and face shield to prevent mucosal contact.

References

-

BenchChem. (2024). Comparative Analysis of Phenylcyclobutane and Linear Amine Analogs. Retrieved from

-

World Intellectual Property Organization. (2018). Benzenesulfonamide compounds and their use as therapeutic agents (WO2018106284A1). Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 3-Methyl-1-phenylbutan-1-amine hydrochloride. Retrieved from

-

PubChem. (2024). Compound Summary: 3-methyl-1-phenylbutan-1-amine hydrochloride.[1][2][3][4][5] Retrieved from

Sources

- 1. (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride | 69241-18-5 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 91338-97-5 3-METHYL-1-PHENYLBUTAN-1-AMINE HYDROCHLORIDE [king-pharm.com]

- 4. (R)-3-Methyl-1-phenylbutan-1-amine hydrochloride,1263198-93-1-Amadis Chemical [amadischem.com]

- 5. PubChemLite - 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N) [pubchemlite.lcsb.uni.lu]

Advanced Synthetic Methodologies: N-Substituted 3-Methyl-1-phenylbutan-1-amine Derivatives

[1]

Executive Summary & Chemical Profile

Target Scaffold: N-substituted 3-Methyl-1-phenylbutan-1-amine IUPAC Name: N-alkyl-3-methyl-1-phenylbutan-1-amine Core Precursor: Isovalerophenone (1-phenyl-3-methylbutan-1-one)[1]

This technical guide details the synthesis of N-substituted derivatives of 3-methyl-1-phenylbutan-1-amine. Structurally, this scaffold represents a homolog of the phenethylamine class, featuring a bulky isobutyl chain at the

The following protocols prioritize Titanium(IV) Isopropoxide-mediated reductive amination as the primary synthetic route due to its operational simplicity, high yields, and mild conditions, while also covering the Leuckart-Wallach reaction for industrial scalability.

Retrosynthetic Analysis

To design a robust synthesis, we must first deconstruct the target molecule. The strategic disconnections reveal three primary pathways.

Logical Disconnections

-

Path A (C-N Bond Formation): Reductive amination of Isovalerophenone .[1] This is the most direct route, utilizing commercially available precursors.

-

Path B (C-C Bond Formation): Nucleophilic addition of an isobutyl organometallic reagent to a benzaldehyde-derived imine.[1] This allows for high stereocontrol (e.g., using Ellman’s auxiliary).

-

Path C (N-Alkylation): Direct alkylation of the primary amine (3-methyl-1-phenylbutan-1-amine).[1] This is generally discouraged due to poly-alkylation byproducts.[1]

Visualization: Retrosynthetic Map

Figure 1: Retrosynthetic analysis highlighting the convergent Reductive Amination route (Green) and the Stereoselective Organometallic route (Red).

Methodology A: Ti(IV)-Mediated Reductive Amination

Status: Preferred Laboratory Protocol Mechanism: Lewis-Acid Activated Imine Formation followed by Hydride Reduction.[1]

The Scientific Rationale

Direct reaction of isovalerophenone with amines is kinetically sluggish due to the steric hindrance of the isobutyl group adjacent to the carbonyl. Standard catalytic hydrogenation often fails to fully convert the ketone to the imine.

Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:

-

Lewis Acid: Activates the carbonyl oxygen, increasing electrophilicity.[1]

-

Water Scavenger: Irreversibly traps the water generated during imine formation as titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).

Experimental Protocol

Scale: 10 mmol basis

| Reagent | Equivalents | Amount | Role |

| Isovalerophenone | 1.0 eq | 1.62 g | Substrate |

| Amine (R-NH₂) | 1.1 - 1.5 eq | Variable | Nitrogen Source |

| Ti(OiPr)₄ | 1.25 eq | ~3.7 mL | Catalyst/Scavenger |

| NaBH₄ | 1.5 eq | 0.57 g | Reducing Agent |

| Ethanol (Abs) | Solvent | 20 mL | Solvent |

Step-by-Step Procedure:

-

Complexation: In a dry flask under inert atmosphere (N₂), combine Isovalerophenone (10 mmol) and the chosen Amine (12 mmol).

-

Activation: Add Ti(OiPr)₄ (12.5 mmol) dropwise. Note: The reaction is slightly exothermic.

-

Imine Formation: Stir the neat mixture (or in minimal dry THF if the amine is solid) at ambient temperature for 6–12 hours. Monitor by IR (disappearance of C=O stretch at ~1680 cm⁻¹) or TLC.[1]

-

Dilution: Dilute the viscous mixture with absolute Ethanol (20 mL).

-

Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) in small portions to prevent thermal runaway. Allow to warm to room temperature and stir for 2 hours.

-

Quenching (Critical): Pour the reaction mixture into 2M aqueous Ammonia (30 mL). This precipitates the titanium as a white solid (TiO₂).

-

Workup: Filter off the titanium salts over Celite. Extract the filtrate with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica; Hexane/EtOAc + 1% Et₃N).[1]

Workflow Diagram

Figure 2: Sequential workflow for the Titanium-mediated reductive amination.

Methodology B: Leuckart-Wallach Reaction

Status: Industrial/Scale-Up Alternative Mechanism: High-temperature reduction using Formic Acid/Formamide.[1]

This method is ideal when the target is the N-methyl or N-formyl derivative, or for synthesizing the primary amine (using formamide) which can be subsequently alkylated.

Experimental Protocol

-

Reagents: Mix Isovalerophenone (1 mol) with Formamide (5 mol) and Formic Acid (2 mol).

-

Reflux: Heat the mixture to 160–180°C. A Dean-Stark trap is required to remove water and drive the reaction.

-

Duration: Reflux for 18–24 hours. The ketone converts to the N-formyl intermediate.

-

Hydrolysis:

-

For Primary Amine: Reflux the N-formyl intermediate with 15% HCl for 4 hours.

-

For N-Methyl Amine: Reduce the N-formyl group using LiAlH₄ (in THF) or via Eschweiler-Clarke conditions (Formaldehyde/Formic acid).[1]

-

-

Isolation: Basify with NaOH and extract with Dichloromethane (DCM).

Purification & Characterization

To ensure pharmaceutical-grade purity (Trustworthiness), the following characterization steps are mandatory.

Acid-Base Extraction (Purification)

The crude product often contains non-basic impurities (unreacted ketone).[1]

-

Dissolve crude oil in Et₂O.[1]

-

Extract with 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities stay in organic.

-

Basify aqueous phase to pH >12 using 4M NaOH.[1]

-

Extract amine back into Et₂O, dry, and evaporate.[1]

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz):

- 7.2–7.4 (m, 5H, Phenyl).

- 3.5–3.7 (t/m, 1H, Benzylic CH-N).[1]

- 0.8–0.9 (d, 6H, Isobutyl methyls).

-

Chirality: The C1 position is chiral. Unless a chiral auxiliary (e.g., Ellman's sulfinamide) is used, the product will be a racemate. Resolution can be achieved via crystallization with L-Tartaric acid.[1]

References

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

-

Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554. Link

-

Wallach, O. (1891).[1][3] "Zur Kenntniss der Terpene und der ätherischen Oele." Justus Liebigs Annalen der Chemie, 264, 1. (Foundational Leuckart-Wallach citation).[1]

-

Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.[1] Link

Methodological & Application

purification of 3-Methyl-1-phenylbutan-1-amine hydrochloride by recrystallization

Application Note: High-Efficiency Purification of 3-Methyl-1-phenylbutan-1-amine Hydrochloride via Recrystallization

Introduction & Scope

3-Methyl-1-phenylbutan-1-amine hydrochloride (CAS: 42290-97-1 for related free base forms) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly those targeting the central nervous system (CNS). Structurally analogous to phenethylamines, this compound requires high purity (>99%) to prevent side reactions in downstream amidation or coupling steps.

Common synthetic routes—such as the reductive amination of isovalerophenone (1-phenyl-3-methylbutan-1-one) or the Leuckart reaction—often yield the crude hydrochloride salt contaminated with:

-

Unreacted Ketones: Isovalerophenone (oily, non-polar).

-

Secondary Amines: Dimerized byproducts.

-

Inorganic Salts: Borate or aluminum salts from reducing agents.

This protocol details a robust recrystallization strategy designed to remove these specific impurities while maximizing yield.

Pre-Purification Characterization & Solvent Strategy

Before initiating recrystallization, the crude material's solubility profile must be understood to select the optimal "Solvent/Anti-Solvent" pair.[1][2]

Solubility Profile (Amine Hydrochloride Salts)

| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Role |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High | Moderate/High | Dissolving Solvent |

| Polar Aprotic | Acetone, Ethyl Acetate | Low | Very Low | Anti-Solvent (Weak) |

| Non-Polar | n-Heptane , Diethyl Ether | Insoluble | Insoluble | Anti-Solvent (Strong) |

| Chlorinated | Dichloromethane (DCM) | High | High | Avoid (Too soluble) |

Selected Solvent System: Isopropanol (IPA) / n-Heptane

-

Rationale:

-

IPA: Excellent solvent for the protonated amine at boiling point (

C) but shows significantly reduced solubility at -

n-Heptane: Miscible with IPA; acts as a non-polar anti-solvent to drive the precipitation of the ionic salt while keeping non-polar impurities (like unreacted ketone) in solution.

-

Safety: This system avoids the flammability/peroxide risks of diethyl ether and the toxicity of methanol.

-

Detailed Recrystallization Protocol

Target Scale: 10 g Crude Input Expected Yield: 70–85% Target Purity: >99% (HPLC/NMR)

Materials Required

-

Crude 3-Methyl-1-phenylbutan-1-amine HCl[3]

-

Solvents: Isopropanol (HPLC Grade), n-Heptane (HPLC Grade)

-

Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath, Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Phase 1: Dissolution

-

Place 10 g of crude solid into a 250 mL RBF equipped with a magnetic stir bar.

-

Add 30 mL of Isopropanol (IPA). Note: Start with a 3:1 v/w ratio.

-

Attach a reflux condenser and heat the bath to 85°C (gentle reflux).

-

Observation:

-

If solid dissolves completely: Proceed to Step 5.

-

If solid remains: Add hot IPA in 2 mL increments until dissolution is complete.

-

If insoluble particles persist (inorganics): Perform a hot filtration through a pre-warmed glass frit or Celite pad immediately.

-

Phase 2: Nucleation & Crystallization 5. Remove the heat source but keep the flask in the oil bath to allow slow cooling to approx. 60°C . 6. Slowly add n-Heptane dropwise through the top of the condenser while stirring.

- Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) is observed.

- Re-dissolution: Add 1-2 mL of hot IPA to clear the solution back to transparent. This ensures the solution is saturated but not over-saturated (which causes oiling out).

- Remove the flask from the bath and wrap it in a towel or place it in a cork ring to insulate. Allow it to cool to Room Temperature (20-25°C) undisturbed for 2 hours.

- Critical: Do not agitate. Agitation promotes rapid precipitation of impurities.

Phase 3: Maximizing Yield 8. Once at room temperature, place the flask in an ice-water bath (0-4°C ) for 1 hour.

- Why? Drastically reduces the solubility of the salt, forcing the remaining product out of solution.

Phase 4: Isolation & Drying 9. Filter the crystals using vacuum filtration (Buchner funnel). 10. Wash: Rinse the filter cake with 20 mL of cold (0°C) 1:1 IPA/Heptane mixture .

- Caution: Do not use pure IPA; it will dissolve your product.

- Drying: Dry the solid in a vacuum oven at 40°C for 12 hours or until constant weight is achieved.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzylic amine salts is "oiling out" (phase separation into a liquid oil rather than crystals) before crystallization occurs. This happens if the temperature drops below the saturation point of the oil phase before the crystal nucleation temperature is reached.

Logic for Remediation

Corrective Actions for Oiling Out:

-

Reheat: Bring the mixture back to reflux until the oil redissolves.

-

Dilute: Add more of the good solvent (IPA). The oil formed because the solution was too rich in the anti-solvent (Heptane) or too concentrated.

-

Seed: Once clear and slightly cooled, add a tiny crystal of pure product to provide a nucleation surface.

-

Slower Cooling: Rapid cooling traps impurities and promotes oiling. Cool at 5°C/10 mins.

Process Validation & Analysis

After drying, the product must be validated against the following criteria:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (D2O or DMSO-d6) | Integration of Alkyl/Phenyl protons matches structure. No solvent peaks. |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 99.0% Area Under Curve (AUC). |

| Melting Point | Capillary Method | Sharp range (e.g., 150–152°C, specific to isomer). |

| Salt Form | Silver Nitrate Test | Positive white precipitate (AgCl) confirms HCl salt. |

Experimental Workflow Diagram

Safety & Hazards (MSDS Summary)

-

3-Methyl-1-phenylbutan-1-amine HCl: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.[4]

-

Isopropanol: Flammable liquid. Vapors may cause drowsiness.

-

n-Heptane: Highly flammable. Very toxic to aquatic life.

-

PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.

References

-

PubChem. (2023). 3-Methyl-1-phenylbutan-1-amine hydrochloride Compound Summary. National Library of Medicine. [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Minnesota State University Moorhead. (n.d.). Recrystallization Solvent Selection Guide. [Link]

-

ResearchGate. (2021). Discussions on Recrystallization of Amine Compounds. [Link]

Sources

Quantitative Analysis of 3-Methyl-1-phenylbutan-1-amine in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of 3-Methyl-1-phenylbutan-1-amine in biological matrices such as human plasma and urine. The methodology is centered around a robust workflow employing Solid-Phase Extraction (SPE) for sample cleanup, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This application note details the scientific rationale behind the protocol, step-by-step procedures for sample preparation and analysis, and a complete framework for method validation in accordance with international regulatory standards. The protocols described herein are designed to deliver the precision, accuracy, and sensitivity required for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction and Scientific Rationale

3-Methyl-1-phenylbutan-1-amine is a primary amine with a chemical structure that places it in a class of compounds relevant to pharmaceutical and toxicological research. Accurate quantification of such analytes in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes in complex biological matrices.[2][3][4]

The primary challenge in bioanalysis is the effective isolation of the target analyte from endogenous matrix components (e.g., proteins, lipids, salts) that can interfere with quantification and damage analytical instrumentation.[1] This protocol prioritizes a mixed-mode Solid-Phase Extraction (SPE) strategy. 3-Methyl-1-phenylbutan-1-amine, being a basic compound, will be protonated at acidic or neutral pH. A mixed-mode sorbent with both reversed-phase (for hydrophobic interactions) and strong cation-exchange (for electrostatic interactions) functionalities provides a highly selective and efficient extraction mechanism, leading to cleaner extracts and improved method robustness compared to simpler techniques like protein precipitation or liquid-liquid extraction.[5][6]

This method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and European Medicines Agency (EMA) guidelines, ensuring the reliability and acceptability of the generated data for regulatory submissions.[7][8][9]

Analyte Characteristics

-

Compound: 3-Methyl-1-phenylbutan-1-amine

-

Molecular Formula: C₁₁H₁₇N[10]

-

Molecular Weight: 163.26 g/mol [10]

-

Chemical Structure:

(Image Source: PubChem CID 11333794)

-

Physicochemical Properties: As a primary amine, this compound is basic and will be positively charged in acidic solutions. This property is the cornerstone of the ion-exchange extraction strategy.

Overall Experimental Workflow

The entire process, from sample receipt to final data reporting, follows a logical and validated sequence. The workflow is designed to minimize variability and ensure sample integrity throughout the analytical process.

Materials and Reagents

-

Reference Standards: 3-Methyl-1-phenylbutan-1-amine (≥98% purity), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 3-Methyl-1-phenylbutan-1-amine-d5.

-

Solvents: Acetonitrile, Methanol (LC-MS grade or equivalent); Ethyl Acetate, Isopropanol (HPLC grade).

-

Reagents: Formic acid (≥98%), Ammonium hydroxide (28-30%), Ammonium acetate, Hydrochloric acid, Sodium hydroxide.

-

Water: Deionized water, Type 1 (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma (K2-EDTA), drug-free human urine from at least six unique sources for validation.

-

SPE Cartridges: Mixed-mode polymeric strong cation exchange SPE cartridges (e.g., UCT Clean Screen® DAU or equivalent).

-

Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold or vacuum manifold for SPE, sample evaporator (e.g., nitrogen stream), LC-MS/MS system (e.g., Sciex, Waters, Agilent, or Thermo Fisher Scientific).

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)

The causality behind preparing separate stock solutions for calibration standards (CAL) and quality controls (QC) is to ensure an independent assessment of the calibration curve's accuracy during validation and routine analysis.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and the SIL-IS into separate 10 mL volumetric flasks. Dissolve in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards.

-

QC Working Solutions: From a separate primary stock solution weighing, prepare serial dilutions to create working solutions for spiking Low, Medium, High, and LLOQ QCs.

-

Internal Standard (IS) Working Solution: Dilute the SIL-IS stock solution to a final concentration of 50 ng/mL in 50:50 methanol:water.

-

Spiking:

-

Calibration Standards (CAL): Spike 950 µL of blank matrix with 50 µL of the appropriate analyte working standard solution to achieve the desired concentration range (e.g., 0.5 - 500 ng/mL).

-

Quality Controls (QC): Spike 950 µL of blank matrix with 50 µL of the appropriate QC working solution to prepare LLOQ, QC Low, QC Mid, and QC High samples.

-

Protocol 2: Solid-Phase Extraction (SPE) of Plasma/Urine Samples

This protocol is designed to maximize the recovery of the basic amine analyte while efficiently removing matrix interferences.[5] The pH adjustments are critical: conditioning at pH 6 prepares the cation exchange sorbent, while the acidic wash removes neutral/acidic interferences, and the basic elution neutralizes the analyte for release.

Step-by-Step Procedure:

-

Sample Pre-treatment: To a 1 mL aliquot of sample (CAL, QC, or unknown), add 50 µL of the IS Working Solution. Vortex briefly. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex again.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge sequentially with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.[5]

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.

-

Washing:

-

Wash 1: Pass 3 mL of 0.1 M HCl through the cartridge.

-

Wash 2: Pass 3 mL of methanol through the cartridge.[5]

-

-

Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes to remove residual solvents. This step is critical to ensure high recovery during elution.

-

Elution: Elute the analyte with 3 mL of a freshly prepared solution of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v). Collect the eluate at a slow flow rate (1-2 mL/minute).[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The use of a pentafluorophenylpropyl (PFPP) column is recommended as it provides unique selectivity for basic compounds like amphetamines through dipole-dipole and pi-pi interactions, which aids in separating the analyte from potential isomers or interferences.[5]

Table 1: Suggested LC-MS/MS Conditions

| Parameter | Suggested Condition | Rationale |

| LC System | UPLC/HPLC System | Standard for high-resolution separation. |

| Column | Selectra® PFPP Column (e.g., 100 x 2.1 mm, 2.7 µm) or equivalent | Provides excellent retention and selectivity for polar basic compounds.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte ionization (positive mode) and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient Elution | See Table 2 below | Efficiently elutes the analyte while separating it from matrix components. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Amines readily form positive ions [M+H]⁺. |

| MRM Transitions | To be determined by infusion of standard Analyte: 164.1 -> 119.1 (example) IS: 169.1 -> 124.1 (example) | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity for quantification. |

| Key MS Parameters | Optimize Collision Energy (CE), Declustering Potential (DP), Ion Source Gas flows, and Temperature. | Instrument-specific optimization is required to maximize signal intensity. |

Table 2: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 3.00 | 10 | 90 |

| 3.50 | 10 | 90 |

| 3.51 | 95 | 5 |

| 4.50 | 95 | 5 |

Bioanalytical Method Validation (BMV)

A full method validation must be performed to demonstrate that the analytical method is reliable and reproducible for its intended use.[8][11] The validation must adhere to the latest guidelines from regulatory bodies like the EMA and FDA (ICH M10).[7][8][9][12]

Table 3: Validation Parameters and Acceptance Criteria (based on EMA/ICH M10 Guidelines)

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte from endogenous components. Analyze ≥6 blank matrix lots. | No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).[11] |

| Calibration Curve | Relationship between instrument response and known analyte concentrations. Use ≥6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and to each other (precision). Assessed at LLOQ, Low, Mid, and High QC levels. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[13] Precision (CV%): ≤15% (≤20% at LLOQ) for both within-run and between-run assessments.[13] |

| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response must be ≥5 times the response of a blank sample. Accuracy within ±20% and Precision (CV) ≤20%.[13] |

| Extraction Recovery | The efficiency of the extraction process, comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent, precise, and reproducible across QC levels. No absolute value is required, but consistency is key. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. Assessed using ≥6 different matrix lots. | The CV of the IS-normalized matrix factor should be ≤15%.[13] |

| Stability | Analyte stability under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and in processed samples. | Mean concentrations of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.[14] |

Conclusion

The described LC-MS/MS method, incorporating a highly selective mixed-mode solid-phase extraction protocol, provides a robust, sensitive, and reliable approach for the quantitative determination of 3-Methyl-1-phenylbutan-1-amine in biological matrices. The comprehensive validation framework ensures that the method generates high-quality data suitable for regulatory scrutiny in drug development programs. Adherence to the detailed protocols and validation criteria outlined in this document will enable researchers to confidently assess the pharmacokinetic and toxicokinetic properties of this compound.

References

- LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids. (2025). PubMed Central.

- A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (2024). MDPI.

- 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886.PubChem.

- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).PubMed Central.

- (S)-3-Methyl-1-phenylbutan-1-amine | 1173110-86-5.ChemScene.

- Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.UCT, Inc.

- Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).

- A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. (2022). MDPI.

- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA).

- Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.PubMed Central.

- Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review.PubMed Central.

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.European Bioanalysis Forum.

- Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. (2012). ResearchGate.

- Supporting Information - N-Methyl-3-phenylbutan-1-amine synthesis.The Royal Society of Chemistry.

- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.KCAS Bio.

- Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine. (2021). The Aquila Digital Community.

- 3-Methyl-2-phenylbutan-1-amine | 196106-01-1.Biosynth.

- Analysis of substances in biological samples, environmental toxicology.RISE.

- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). PharmaLex.

- Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples. (2021). PubMed Central.

- Continuous solid-phase extraction method for the determination of amines in human urine. (2010). PubMed.

- Bioanalytical Method Validation Guidance for Industry.U.S. Food and Drug Administration (FDA).

- Example LC-MS Method Parameters.U.S. Patent Document.

- Quantitative analysis of therapeutic proteins in biological fluids. (2023). PubMed Central.

- Solid Phase Extraction (SPE) Tutorial. (2018). YouTube.

- Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube.

- Liquid/liquid Extraction of an Amine.CDN.

- Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).

- Methamphetamine [Amphetamines - Serum/Plasma] Test Guide.Labtests Online NZ.

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation (ICH).

- Magnetic solid-phase extraction for determination of aldehydes in human urine. (2011). Royal Society of Chemistry.

- Typical chromatography and monitored MRM for LC-MS-MS analysis.ResearchGate.

- Bioanalytical Method Validation for Biomarkers Guidance.U.S. Department of Health and Human Services (HHS).

- Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation. (2023). Journal of Sustainable Materials Processing and Management.

Sources

- 1. Analysis of substances in biological samples, environmental toxicology | RISE [ri.se]

- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unitedchem.com [unitedchem.com]

- 6. aquila.usm.edu [aquila.usm.edu]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 10. chemscene.com [chemscene.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. labs.iqvia.com [labs.iqvia.com]

- 13. invima.gov.co [invima.gov.co]

- 14. database.ich.org [database.ich.org]

Application Note: Validated HPLC-FLD Quantification of 3-Methyl-1-phenylbutan-1-amine in Plasma

This guide outlines a validated High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD) for the quantification of 3-Methyl-1-phenylbutan-1-amine (also known as

Given the analyte's structure (primary amine) and the requirement for high sensitivity in plasma (pharmacokinetic/toxicological context), this protocol utilizes Pre-Column Derivatization with o-Phthalaldehyde (OPA) . This approach is superior to direct UV detection, offering nanogram-level sensitivity and high selectivity against plasma interferences.[1]

Introduction & Scope

3-Methyl-1-phenylbutan-1-amine (MW: 163.26 g/mol ) is a lipophilic primary amine structurally related to phenethylamines.[1] In plasma matrices, direct UV detection (typically <220 nm) is often compromised by endogenous interferences and poor sensitivity.[1]

This method employs Liquid-Liquid Extraction (LLE) followed by OPA/2-Mercaptoethanol derivatization .[1] The reaction yields a highly fluorescent 1-alkylthio-2-alkylisoindole derivative, allowing for a Lower Limit of Quantification (LLOQ) in the low ng/mL range, suitable for pharmacokinetic (PK) profiling.

Key Method Attributes[2][3][4][5]

-

Analyte: 3-Methyl-1-phenylbutan-1-amine (Primary Amine).[1][2]

-

Matrix: Human Plasma (K2EDTA or Heparin).[1]

-

Detection: Fluorescence (

).[1] -

Throughput: ~12 minutes per sample.

-

Validation Standard: FDA M10 / EMA Bioanalytical Method Validation.[1]

Chemical Mechanism & Workflow[1]

Derivatization Chemistry

The primary amine group of the analyte reacts rapidly (seconds) with o-Phthalaldehyde (OPA) in the presence of a nucleophile (2-Mercaptoethanol) under basic conditions (pH 9.5–10.0) to form a fluorescent isoindole.[1]

Reaction Scheme:

Method Workflow Diagram

Figure 1: Bioanalytical workflow for the extraction and quantification of 3-Methyl-1-phenylbutan-1-amine.

Experimental Protocol

Equipment & Reagents[1][7]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, FLD Detector, Autosampler with mixing capability).

-

Column: Agilent Zorbax Eclipse Plus C18 (

) or equivalent.[1] -

Reagents:

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 6.[1]8) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 20 µL |

| Detection | Fluorescence: Ex 340 nm / Em 450 nm |

| Run Time | 12 minutes |

Gradient Profile:

-

0.0 min: 30% B[3]

-

8.0 min: 70% B (Linear Ramp)

-

8.1 min: 95% B (Wash)

-

10.0 min: 95% B[1]

-

10.1 min: 30% B (Re-equilibration)

Sample Preparation (LLE)

-

Aliquot: Transfer

of plasma into a 1.5 mL Eppendorf tube. -

IS Addition: Add

of Internal Standard solution ( -

Basification: Add

of 0.5 M NaOH. (Target pH > 10 to ensure amine is uncharged).[1] -

Extraction: Add

of Hexane:MTBE (80:20).[1] Vortex vigorously for 5 minutes.[1] -

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer: Transfer

of the upper organic layer to a clean glass vial. -

Evaporation: Evaporate to dryness under

stream at 40°C. -

Reconstitution: Reconstitute residue in

of 0.4 M Borate Buffer (pH 10.0) . Note: Reconstituting in buffer prepares the sample for derivatization.

Derivatization Procedure

-

Automated (Recommended): Program the autosampler to draw

of Reconstituted Sample and -

Manual: Add

OPA Reagent to the vial.[1] Vortex. Wait exactly 1 minute. Inject immediately.

Method Validation (FDA M10 Guidelines)

Selectivity & Specificity[1][4]

-

Protocol: Analyze 6 lots of blank human plasma (lipemic and hemolyzed included).

-

Criterion: No interfering peaks at the retention times of Analyte (~6.5 min) or IS (~5.8 min). Response in blank must be < 20% of the LLOQ response.

Linearity & Range

-

Calibration Curve: 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Weighting:

linear regression. -

Criterion:

.[1] Back-calculated concentrations must be within

Accuracy & Precision